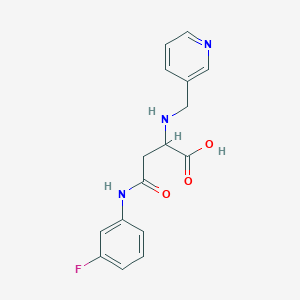
4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, commonly known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. FPOP is a synthetic compound that can be prepared through a series of chemical reactions involving the condensation of 3-fluoroaniline, pyridine-3-carboxaldehyde, and ethyl acetoacetate.
科学的研究の応用
Molecular Synthesis and Computational Studies
The research surrounding compounds similar to 4-((3-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid often focuses on their synthesis and potential applications in various fields, such as pharmacology and material science. For instance, studies on related compounds have demonstrated their synthesis through multi-component reactions, characterized using techniques like FT-IR, NMR, and X-ray diffraction. These compounds have been investigated for their non-linear optical (NLO) properties and potential anticancer activity through molecular docking studies, indicating interactions that may contribute to the inhibition of tubulin polymerization R. Jayarajan et al., 2019.
Photophysical Properties and Biological Applications
Further research into compounds with structural similarities has explored their photophysical properties, demonstrating potential applications in biological imaging and sensing. For example, modifications to the meta-nitrophenylacetic acid (mNPA) chromophores have led to compounds with improved photodecarboxylation efficiencies, suggesting their use as advanced photocaging agents for zinc ions, which could be leveraged in biological contexts A. Shigemoto et al., 2021.
Crystal and Molecular Structure Studies
The detailed analysis of the crystal and molecular structures of similar compounds has provided insights into their potential applications in the design of new materials and drugs. Studies have characterized these structures through X-ray diffraction, revealing supramolecular arrangements that could inform the development of novel therapeutic agents or materials with specific chemical and physical properties S. Naveen et al., 2016.
Synthetic Pathways for Biological Active Compounds
Research has also focused on developing synthetic pathways for producing compounds with potent biological activity. For instance, the synthesis of new arylfluoronaphthyridine antibacterial agents has been documented, where structural modifications led to compounds with significant in vitro potency and in vivo efficacy, highlighting the potential of similar compounds in antibiotic development D. T. Chu et al., 1986.
特性
IUPAC Name |
4-(3-fluoroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c17-12-4-1-5-13(7-12)20-15(21)8-14(16(22)23)19-10-11-3-2-6-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVGHNPYJABBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

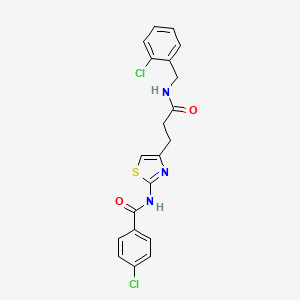
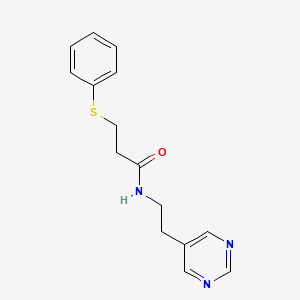
![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2801480.png)
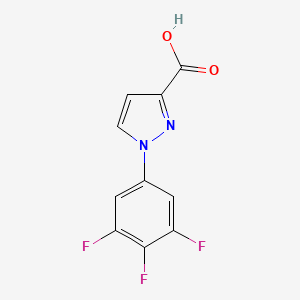
![4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2801487.png)
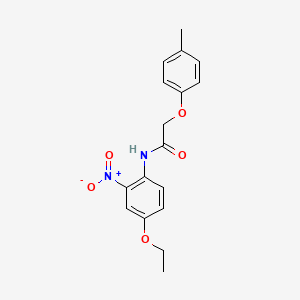

![4-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2801491.png)
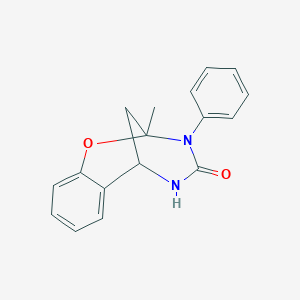

![6-(Pyridin-2-yl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801495.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2801496.png)
![3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2801497.png)
![1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2801498.png)